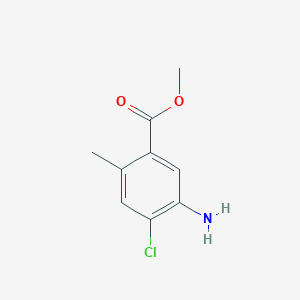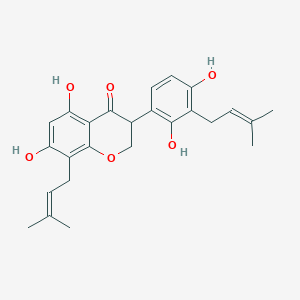
3'-Dimethylallylkievitone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Dimethylallylkievitone involves the prenylation of isoflavonoids. Prenylation is a chemical reaction that introduces a prenyl group (3,3-dimethylallyl) into a molecule. This process can be achieved through electrophilic or nucleophilic prenylation, prenyl rearrangements, transition metal-mediated reactions, and enzymatic methods .
Industrial Production Methods: Currently, 3’-Dimethylallylkievitone is not produced on an industrial scale. It is primarily synthesized in research laboratories for scientific studies.
化学反応の分析
Types of Reactions: 3’-Dimethylallylkievitone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’-Dimethylallylkievitone may yield quinones, while reduction may produce dihydro derivatives .
科学的研究の応用
3’-Dimethylallylkievitone has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study prenylation reactions and the synthesis of prenylated flavonoids.
Biology: It is used to investigate its biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating diseases like diabetes and cancer.
Industry: It is used in the development of new pharmaceuticals and nutraceuticals
作用機序
The mechanism of action of 3’-Dimethylallylkievitone involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby reducing inflammation and oxidative damage .
類似化合物との比較
Gancaonin E: Another prenylated isoflavonoid with similar biological activities.
Aurantiamide: A compound with anti-inflammatory and antimicrobial properties.
Curcumin: A well-known natural product with antioxidant and anti-inflammatory activities.
Uniqueness: 3’-Dimethylallylkievitone is unique due to its specific prenylation pattern, which contributes to its distinct biological activities. Its dual prenylation at the 8 and 3’ positions of the isoflavanone structure differentiates it from other similar compounds .
特性
分子式 |
C25H28O6 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-7-16-19(26)10-9-15(23(16)29)18-12-31-25-17(8-6-14(3)4)20(27)11-21(28)22(25)24(18)30/h5-6,9-11,18,26-29H,7-8,12H2,1-4H3 |
InChIキー |
FSHPJPOJLGCQOJ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C=CC(=C1O)C2COC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B12100139.png)

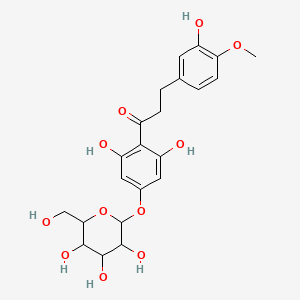

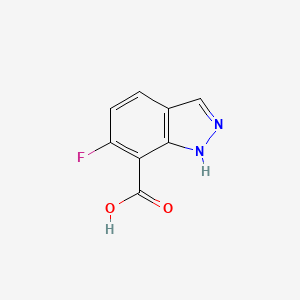
![[2-(9-Chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate;hydrate](/img/structure/B12100172.png)
![4-Ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol](/img/structure/B12100179.png)


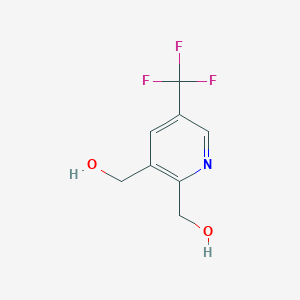
![2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide](/img/structure/B12100201.png)
![4-(2-Ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl)phenol](/img/structure/B12100203.png)
![5a,5b,8,8,11a,13b-Hexamethyl-3-octan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12100212.png)
